molecular formula C17H19N5O4 B1267887 3'-Azido-5'-O-benzyl-3'-deoxythymidine CAS No. 121456-55-1

3'-Azido-5'-O-benzyl-3'-deoxythymidine

Cat. No.: B1267887
CAS No.: 121456-55-1
M. Wt: 357.4 g/mol
InChI Key: SGONCMFUCIXRLO-RRFJBIMHSA-N
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Description

Foundational Concepts of Nucleoside Analogues in Chemical Biology

Nucleoside analogues are structurally similar to their natural counterparts, which are composed of a nitrogenous base linked to a sugar molecule. youtube.com However, they possess key chemical modifications in either the base or the sugar moiety. bldpharm.com These alterations are the cornerstone of their therapeutic action. By mimicking natural nucleosides, these analogues can be taken up by cells and incorporated into metabolic pathways. wikipedia.org Once inside the cell, they are often phosphorylated to their active triphosphate forms. wikipedia.org

The modified structure of these analogues allows them to interfere with the replication of viruses or the proliferation of cancer cells. numberanalytics.com A primary mechanism of action is chain termination. During DNA or RNA synthesis, the incorporation of a nucleoside analogue lacking a 3'-hydroxyl group prevents the addition of the next nucleotide, thereby halting the elongation of the nucleic acid chain. wikipedia.org Furthermore, some analogues can act as competitive inhibitors of enzymes crucial for nucleic acid synthesis, such as viral polymerases or reverse transcriptases. wikipedia.org The ability to design and synthesize nucleoside analogues with specific modifications has provided a powerful toolkit for chemical biologists to probe and perturb fundamental cellular processes. numberanalytics.com

Historical Context of 3'-Azido-3'-deoxythymidine (AZT) in Antiviral Research

The story of 3'-Azido-3'-deoxythymidine, commonly known as AZT or zidovudine, is a landmark in the history of antiviral therapy. si.eduwikipedia.org Originally synthesized in 1964 by Jerome Horwitz as a potential anticancer agent, its true therapeutic value was not realized for another two decades. who.intasu.edu In 1985, researchers at the National Cancer Institute discovered that AZT was highly effective at inhibiting the replication of the human immunodeficiency virus (HIV) in vitro. wikipedia.orgwho.int

This discovery led to rapid clinical development, and in 1987, AZT became the first drug approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV/AIDS. si.eduwikipedia.org AZT is a reverse transcriptase inhibitor. si.edu It is taken up by cells and converted to its active triphosphate form, AZT-triphosphate. nih.gov This active form competes with the natural nucleotide, thymidine (B127349) triphosphate, for incorporation into the growing viral DNA chain by the HIV reverse transcriptase. nih.gov The presence of the azido (B1232118) group at the 3' position of the sugar ring prevents the formation of the phosphodiester bond required for chain elongation, thus terminating viral DNA synthesis. nih.gov The introduction of AZT marked a turning point in the management of HIV/AIDS, significantly improving the prognosis for infected individuals. si.edu

Rationale for Chemical Modification of Nucleoside Scaffolds in Drug Discovery Research

The success of early nucleoside analogues like AZT spurred extensive research into the chemical modification of nucleoside scaffolds. bldpharm.comnih.gov The primary goals of these modifications are to enhance therapeutic efficacy, improve pharmacokinetic properties, and overcome mechanisms of drug resistance. bldpharm.comresearchgate.net By altering the chemical structure, researchers can fine-tune the biological activity of these molecules. biosynth.com

Modifications to the sugar moiety, such as the introduction of fluorine or other functional groups at the 2' or 3' positions, can influence the molecule's conformation and its interaction with target enzymes. nih.gov These changes can also impact the efficiency of the intracellular phosphorylation steps required for activation. nih.gov Modifications to the nucleobase can alter the molecule's recognition by cellular enzymes and transporters, potentially leading to improved selectivity for viral over host cell polymerases. bldpharm.com Furthermore, the addition of lipophilic groups, such as a benzyl (B1604629) group, can enhance the molecule's ability to cross cell membranes, thereby increasing its bioavailability. clinpgx.org The development of prodrugs, where a labile protecting group is attached to the nucleoside analogue, is another strategy to improve drug delivery and reduce toxicity. researchgate.net This continuous exploration of the chemical space around the nucleoside scaffold remains a vibrant area of drug discovery research. researchgate.netsemanticscholar.org

Overview of Research Perspectives on 3'-Azido-5'-O-benzyl-3'-deoxythymidine

This compound is a derivative of the well-known antiviral drug AZT. The key modification in this compound is the presence of a benzyl group attached to the 5'-hydroxyl position of the deoxyribose sugar. This structural alteration significantly influences its chemical properties and potential applications. Primarily, this compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the realm of oligonucleotide chemistry and the construction of novel bioconjugates. nih.gov The benzyl group acts as a protecting group for the 5'-hydroxyl, allowing for selective chemical reactions to be performed at other positions of the nucleoside. Its azido group at the 3' position makes it a valuable building block for "click chemistry" reactions, a powerful tool for molecular assembly. nih.gov Research on this compound is therefore focused on its utility as a synthetic precursor and a tool for creating novel molecular probes and potential therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2R,4S,5S)-4-azido-5-(phenylmethoxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4/c1-11-8-22(17(24)19-16(11)23)15-7-13(20-21-18)14(26-15)10-25-9-12-5-3-2-4-6-12/h2-6,8,13-15H,7,9-10H2,1H3,(H,19,23,24)/t13-,14+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGONCMFUCIXRLO-RRFJBIMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COCC3=CC=CC=C3)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COCC3=CC=CC=C3)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70153274
Record name 3'-Azido-5'-O-benzyl-3'-deoxythymidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70153274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121456-55-1
Record name 3'-Azido-5'-O-benzyl-3'-deoxythymidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121456551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-Azido-5'-O-benzyl-3'-deoxythymidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70153274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Strategies and Methodologies for 3 Azido 5 O Benzyl 3 Deoxythymidine and Analogues

General Principles of Nucleoside Synthesis in Research Contexts

The synthesis of nucleoside analogues is a field characterized by the need for high stereoselectivity and the manipulation of multiple sensitive functional groups. Researchers have developed a robust toolbox of reactions to address these challenges.

Glycosylation Procedures for 2'-Deoxynucleosides

The formation of the N-glycosidic bond between a nucleobase and a 2'-deoxyribose sugar is a critical step in the synthesis of 2'-deoxynucleosides. Unlike ribonucleosides, the absence of a hydroxyl group at the 2'-position of the sugar donor makes stereocontrol challenging, often resulting in a mixture of α- and β-anomers that can be difficult to separate. acs.org

Several approaches have been developed to address this challenge:

Direct Glycosylation: This method involves the direct coupling of an activated 2-deoxy-sugar donor with a nucleobase. nih.govscispace.com The stereoselectivity of these reactions can be poor, but can be influenced by the choice of promoter, solvent, and protecting groups on the sugar. nih.gov For instance, Hoffer's chlorosugar, a 3,5-di-O-(p-toluoyl)-2-deoxyribosyl α-chloride donor, has been used to couple with silylated pyrimidines or purine sodium salts, proceeding through a presumed SN2 substitution to favor the desired β-anomer. acs.org

Indirect Synthesis: These methods involve the deoxygenation of a pre-formed ribonucleoside at the 2'-position. acs.orgnih.gov This strategy circumvents the difficult glycosylation step with a 2-deoxy sugar by taking advantage of the well-established, stereoselective methods for ribonucleoside synthesis.

Directed Glycosylation: Recent advancements have utilized directing groups to achieve high stereoselectivity. For example, a diphenylphosphinoyl (DPP) group placed at the 3'- or 5'-position of the sugar donor can act as a remote participating group, directing the nucleobase to attack from the anti-facial side to yield the desired β- or α-2'-deoxynucleosides with high selectivity. acs.org

The activation of glycosyl donors, such as thioglycosides, is another key aspect. Methods include activation with visible light in the presence of an iridium photoredox catalyst or using N-iodosuccinimide and silver trifluoromethanesulfonate. nih.govnih.gov

Introduction of Azido (B1232118) Functionalities into Carbohydrate Moieties

The azido group is a versatile functional group in carbohydrate chemistry. It serves as a non-participating group in glycosylation reactions and is a bioorthogonal chemical reporter, enabling the visualization and analysis of glycoconjugates through reactions like the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govspringernature.comnih.gov

Several methods exist for introducing an azide (B81097) into a sugar ring:

Nucleophilic Substitution: A common strategy involves the SN2 displacement of a good leaving group, such as a triflate or tosylate, on the carbohydrate backbone with an azide salt (e.g., sodium azide or tetrabutylammonium azide). nih.gov This reaction proceeds with inversion of stereochemistry, which must be accounted for in the synthetic design. nih.gov For example, the synthesis of 3'-azido-3'-deoxythymidine (AZT) often involves the opening of an epoxide or displacement of a leaving group at the 3' position of a thymidine (B127349) precursor. ucla.edu

Diazotransfer Reactions: This method converts a primary amine on a sugar into an azide. Modern protocols utilize reagents like fluorosulfuryl azide (FSO₂N₃) with a copper(II) catalyst, which can transform amine-containing sugars into the corresponding azido-sugars in high yields and very short reaction times. chemistryviews.orgchemrxiv.org

Mitsunobu Reaction: This reaction can convert a secondary alcohol directly into an azide with inversion of configuration using reagents like hydrazoic acid, triphenylphosphine, and diethyl azodicarboxylate (DEAD). nih.gov However, the toxicity and potential explosivity of the reagents are significant drawbacks. nih.gov

The position of the azido substitution significantly influences the chemical properties and reactivity of the resulting molecule. nih.gov The azide's rigidity and electronic properties can also affect how the modified sugar is processed by enzymes. nih.gov

Synthesis of 3'-Azido-5'-O-benzyl-3'-deoxythymidine

The synthesis of this compound leverages the principles of nucleoside chemistry, employing protecting groups and stereocontrolled introduction of the key azido functionality.

Detailed Chemical Pathways and Reaction Conditions for Synthesis

The synthesis of this compound typically starts from thymidine, a readily available nucleoside. A plausible synthetic route involves several key transformations:

Protection of the 5'-Hydroxyl Group: The primary 5'-hydroxyl group of thymidine is selectively protected with a benzyl (B1604629) group. This is commonly achieved by reacting thymidine with benzyl bromide in the presence of a base like sodium hydride (NaH) in an anhydrous solvent such as dimethylformamide (DMF). This step yields 5'-O-benzylthymidine.

Activation of the 3'-Hydroxyl Group: The 3'-hydroxyl group of 5'-O-benzylthymidine is converted into a good leaving group to facilitate subsequent nucleophilic substitution. A common method is to react it with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form a 3'-O-mesylate or 3'-O-tosylate. An alternative approach, particularly for achieving the necessary stereochemical inversion, involves creating a cyclic intermediate. For instance, treatment with diphenyl carbonate can form a 2,3'-anhydrothymidine intermediate (an epoxide-like structure).

Introduction of the Azido Group: The activated 3'-position undergoes nucleophilic attack by an azide source, typically lithium azide (LiN₃) or sodium azide (NaN₃), in a polar aprotic solvent like DMF. researchgate.net This SN2 reaction proceeds with inversion of configuration, converting the threo configuration of the starting thymidine derivative into the desired erythro configuration of the final product. The reaction is often heated to ensure completion. mdpi.com

The table below summarizes typical conditions for these key synthetic steps.

StepReactantsReagents & SolventsTypical ConditionsProduct
1. Benzylation Thymidine, Benzyl bromideSodium hydride (NaH), Dimethylformamide (DMF)0°C to room temperature5'-O-Benzylthymidine
2. Activation 5'-O-Benzylthymidine, Methanesulfonyl chloridePyridine or Triethylamine0°C to room temperature5'-O-Benzyl-3'-O-mesylthymidine
3. Azidation 5'-O-Benzyl-3'-O-mesylthymidine, Lithium azideDimethylformamide (DMF)Heated (e.g., 80-100°C)This compound

This pathway provides a reliable method for producing the target compound, which is a crucial intermediate for further synthetic modifications. epa.gov

Role of the 5'-O-Benzyl Group as a Protecting Group or Synthetic Handle

The use of a protecting group for the 5'-hydroxyl function is mandatory in nearly all strategies for synthesizing modified oligonucleotides and nucleosides. umich.edunih.gov The 5'-hydroxyl is the most reactive of the sugar hydroxyls due to its primary nature and lower steric hindrance. umich.edu

The benzyl (Bn) group is a widely used protecting group for alcohols in organic synthesis. wikipedia.org In the context of this compound synthesis:

Protection: The 5'-O-benzyl ether masks the reactive primary alcohol, preventing it from interfering with reactions intended for the 3'-hydroxyl group, such as mesylation or tosylation.

Stability: The benzyl ether is stable to a wide range of reaction conditions, including the basic conditions used for introducing the 3'-O-mesyl group and the nucleophilic conditions of the azidation step. uwindsor.ca It is also stable to many oxidizing and reducing agents. uwindsor.ca

Deprotection: The benzyl group can be removed under relatively specific conditions, most commonly through catalytic hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst, Pd/C). wikipedia.orgacs.org This method of cleavage is orthogonal to many other protecting groups used in nucleoside chemistry, such as acid-labile trityl groups or base-labile acyl groups. umich.edu However, care must be taken during hydrogenolysis of nucleosides, as side reactions involving the reduction of the pyrimidine base can occur. nih.gov

Synthetic Handle: Beyond protection, the benzyl group can act as a synthetic handle. Its presence imparts significant lipophilicity to the nucleoside analogue, which can influence its solubility and chromatographic behavior, aiding in purification. nih.gov

Application as an Intermediate for Further Nucleoside Analogue Derivatization

This compound is not only a target molecule but also a valuable synthetic intermediate for creating a diverse range of other nucleoside analogues. google.comgoogle.com The protected 5'-hydroxyl and the reactive 3'-azido group provide two distinct points for chemical modification.

Modification of the Azido Group: The 3'-azido group is a versatile precursor for other nitrogen-containing functionalities.

Reduction to an Amine: The azide can be readily reduced to a primary amine (3'-amino-3'-deoxythymidine derivative) using methods such as catalytic hydrogenation (e.g., H₂/Pd-C) or Staudinger reduction (using triphenylphosphine followed by water). nih.gov This 3'-amino group can then be further functionalized, for example, by acylation or alkylation, to produce a library of novel compounds. researchgate.netbiosynth.com

Click Chemistry: The azide can participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form 1,2,3-triazole linkages. nih.gov This allows for the conjugation of the nucleoside to other molecules, such as peptides, labels, or other pharmacophores, to create complex bioconjugates or prodrugs.

Deprotection and 5'-Modification: After modifications at the 3'-position are complete, the 5'-O-benzyl group can be removed via hydrogenolysis. This reveals the primary 5'-hydroxyl group, which can then be phosphorylated to generate the corresponding 5'-monophosphate, diphosphate, or triphosphate. These phosphorylated species are often the biologically active forms of nucleoside analogues, as they can be incorporated into DNA by polymerases or inhibit enzymes involved in nucleotide metabolism. nih.govyoutube.com

The strategic use of this compound as an intermediate allows for the divergent synthesis of numerous analogues, facilitating the exploration of structure-activity relationships for antiviral and anticancer drug discovery programs. nih.govnih.gov

Stereoselective Synthesis of Nucleoside Analogues

The introduction and control of chirality in the sugar moiety and at the phosphorus center (in the case of prodrugs) are critical for the biological activity of nucleoside analogues.

The formation of the N-glycosidic bond between the sugar moiety and the nucleobase is a crucial step in nucleoside synthesis. mdpi.com Controlling the stereochemistry at the anomeric carbon (C-1') to form either the α- or β-anomer is a significant challenge.

A predominant method for achieving 1,2-trans glycosides relies on neighboring group participation from a protecting group at the O-2 position of the sugar donor. researchgate.net Acyl groups, such as benzoyl or acetyl groups, are commonly used for this purpose. The participating group forms a cyclic acyloxonium ion intermediate, which sterically hinders attack from the α-face, leading to the preferential formation of the β-glycoside. researchgate.net However, this approach can have drawbacks, including the potential for orthoester formation, which can inhibit the reaction, particularly with less nucleophilic acceptors. researchgate.net

Alternative strategies have been developed to overcome these limitations and to access 1,2-cis glycosides. For instance, the use of non-participating protecting groups, such as ethers, on the O-2 position can lead to mixtures of anomers, often favoring the thermodynamically more stable anomer. Complete stereocontrol can sometimes be achieved by converting one anomer into the other. For example, β-O-glucosides have been synthesized as single isomers that can be completely converted to their α-anomers within the reaction medium. rsc.org

Furthermore, specific reagent systems can promote stereoselectivity. The combination of triethylsilane (Et3SiH) and iodine (I2) has been shown to be an efficient promoter for N-glycosidation, successfully yielding nucleosides from various sugar acetates, including those of dideoxyribose. mdpi.com The conditions for these reactions, such as temperature, can be tuned to optimize the anomeric ratio. mdpi.com

Table 1: Examples of Stereoselective Glycosidation Reactions

Glycosyl Donor Nucleobase Conditions Product(s) Yield Anomeric Ratio (α:β) Source
Peracetylated 2-deoxyglucoside Thymine (B56734) Et3SiH/I2, -20 °C Nucleoside 11a 79% - mdpi.com
Dideoxyhexopyranoside 5 Thymine Et3SiH/I2 Nucleoside 10a 91% - mdpi.com
Dideoxyhexopyranoside 5 Persilylated N4-benzoylcytosine Et3SiH/I2 Deoxycytidine analogue 10b 80% - mdpi.com
Dideoxyhexopyranoside 5 5-Fluorocytosine Et3SiH/I2 Nucleoside 10d - 1:4 mdpi.com

Data is illustrative of synthetic methodologies and may not directly pertain to this compound.

The synthesis of modified sugar moieties often starts from non-carbohydrate, achiral precursors. Asymmetric synthesis is therefore essential to introduce the required chiral centers with the correct stereochemistry.

Enzymatic synthesis provides a powerful tool for creating chiral molecules. Dihydroxyacetone phosphate (DHAP)-dependent aldolases, for example, catalyze the aldol addition of DHAP to various aldehydes, generating products with two new stereocenters. nih.gov This method is highly valuable for producing chiral acyclic nucleoside analogues, where the chirality of the aliphatic chain that mimics the pentose ring is crucial for activity. nih.gov By selecting different DHAP-dependent aldolases, such as fructose-1,6-biphosphate aldolase, rhamnulose-1-phosphate aldolase, or fuculose-1-phosphate aldolase, a range of substituted sugars can be synthesized with high conversion yields. nih.gov

Chemical methods for asymmetric synthesis are also widely employed. The de novo synthesis of carbohydrates can derive asymmetry from readily available chiral building blocks like lactic acid. mdpi.com More advanced strategies utilize asymmetric catalysis. For example, a palladium-catalyzed asymmetric allylation combined with a ring-closing metathesis (RCM) reaction can be used to construct the pyran ring of a sugar with controlled stereochemistry at the acetal center. mdpi.com Other approaches for synthesizing carbocyclic nucleoside analogues include the Pauson-Khand reaction as a key step to form the carbocyclic core. researchgate.net

Phosphoramidate prodrugs, known as ProTides, introduce a chiral phosphorus center, resulting in a mixture of two diastereomers (Sp and Rp). acs.orgrsc.org Since these diastereomers can have different biological activities and metabolic stabilities, methods for their stereoselective synthesis are highly desirable.

One effective strategy is the oxazaphospholidine method. This one-pot process involves the condensation of a nucleoside with an oxazaphospholidine reagent, followed by reaction with a phenol, bromination, and subsequent amination. This approach has been used to synthesize various ProTides with excellent stereoselectivity, achieving diastereomeric ratios greater than 99:1. acs.org

Another powerful technique involves copper-catalyzed diastereoselective phosphorylation. This was the first reported copper-catalyzed method for producing P-chiral phosphoramidate prodrugs and allows for the synthesis of diastereomerically-enriched mixtures of ProTides for both purine and pyrimidine nucleoside analogues. rsc.org The choice of copper catalyst, such as Cu(OTf)2 or CuOAc, can be optimized depending on whether the nucleoside is a purine or a pyrimidine. nih.gov

Additionally, stable phosphoramidating reagents containing an amino acid ester and two different phenolic groups can be isolated as single diastereomers. These reagents can then react with the 5'-hydroxyl group of a nucleoside through selective displacement of the more substituted phenol to produce the final phosphoramidate product as a single diastereomer in high yield. acs.org

Advanced Synthesis of Nucleoside Derivatives and Conjugates

To improve the properties of nucleoside analogues, derivatives and conjugates are designed, with phosphoramidate prodrugs being one of the most successful strategies.

The ProTide approach was developed to deliver the monophosphate form of a nucleoside into cells, bypassing the often inefficient initial phosphorylation step catalyzed by nucleoside kinases. cardiff.ac.uknih.gov A typical ProTide consists of an aryl group and an amino acid ester attached to the phosphate group of the nucleoside. This structure increases lipophilicity, aiding cellular uptake. nih.govcalstate.edu

The synthesis of these prodrugs is well-established. A common method involves the use of an aryl N-alkyl-L-alaninyl phosphorochloridate, which is reacted with the 5'-hydroxyl group of a protected nucleoside, such as zidovudine (AZT). capes.gov.br This phosphorochloridate chemistry effectively couples the phosphoramidate moiety to the nucleoside. capes.gov.br The nature of the aryl substituent and the amino acid ester can be varied to fine-tune the biological activity and metabolic profile of the prodrug. nih.govcardiff.ac.uk For instance, studies on d4T, another thymidine analogue, showed that adding substituents to the aryl ring of its phosphoramidate derivative enhanced its anti-HIV efficacy. nih.gov

Table 2: General Synthetic Methods for Aryloxyphosphoramidates (ProTides)

Method Key Intermediate Description Source
Method A NA-5'-monoaryl-H-phosphonate Coupling of a nucleoside analogue (NA) with a diarylphosphite, followed by oxidative amination. nih.gov
Method B Nucleoside aryl phosphate A pre-formed nucleoside aryl phosphate is coupled to an amino acid. nih.gov
Method C Aryl phosphorodichloridate A one-pot reaction where the nucleoside, amino acid ester, and aryl alcohol are coupled using an aryl phosphorodichloridate. nih.gov

The introduction of an azido group (N3) into the sugar moiety is a common modification in nucleoside chemistry, as azides are versatile functional groups that can be readily converted into other functionalities, such as amines, or used in click chemistry reactions. nih.govmdpi.com For example, 5'-azido-5'-deoxyribonucleosides are valuable precursors for various synthetic applications. nih.govresearchgate.net

A tractable and efficient one-pot methodology for synthesizing 5'-azido nucleosides from their corresponding 5'-hydroxyl precursors has been developed as an alternative to the often difficult Mitsunobu reaction. nih.govresearchgate.net This method involves treating the protected nucleoside in anhydrous DMF with triphenylphosphine (PPh3) and carbon tetrabromide (CBr4), followed by the addition of excess sodium azide (NaN3) and heating. nih.gov This procedure has been successfully applied to a range of ribonucleosides, including derivatives of adenosine, guanosine, cytidine, and uridine, affording the 5'-azido products in high yields. researchgate.net The azido group can then be reduced to an amine via the Staudinger reaction. researchgate.net

While this method is reported for the 5'-position, similar principles of nucleophilic substitution can be applied to other positions on the sugar ring, such as the 3'-position, to generate analogues like 3'-Azido-3'-deoxythymidine, provided a suitable leaving group is installed at that position.

Table 3: Comparison of Synthetic Approaches for 5'-Azidouridine

Method Starting Material Reagents Yield Reference
One-Pot Appel-Azide Reaction 2',3'-O-isopropylideneuridine PPh3, CBr4, NaN3 in DMF, 90 °C 84% researchgate.net

Development of Bioconjugation Strategies Utilizing Azide Groups (e.g., Click Chemistry)

The presence of an azido group, as found in this compound, provides a versatile chemical handle for the covalent attachment of other molecules through highly specific and efficient reactions known as bioconjugations. researchgate.net These strategies are fundamental in various fields, including medicinal chemistry and chemical biology, for creating complex molecular architectures, attaching labels, or linking molecules to larger systems. nih.govbiosyn.com The azide's stability and bio-orthogonal reactivity—meaning it does not react with most functional groups found in biological systems—make it ideal for these applications. sigmaaldrich.com Two of the most prominent bioconjugation methods utilizing azides are "click chemistry" and the Staudinger ligation. nih.govthermofisher.com

Click Chemistry

Coined to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts, click chemistry has become a leading strategy for molecular conjugation. nih.gov The most prominent example in this class is the azide-alkyne Huisgen cycloaddition. mdpi.com Azide-modified nucleosides are crucial building blocks for functionalizing DNA and RNA using this powerful technique. nih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The original Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne requires elevated temperatures and often results in a mixture of regioisomers. The introduction of a copper(I) catalyst dramatically accelerates the reaction and provides excellent regioselectivity, almost exclusively yielding the 1,4-disubstituted 1,2,3-triazole product. acs.org The reaction is typically performed under mild conditions, often at room temperature in aqueous solutions, using a source of Cu(I), which can be generated in situ from CuSO₄ with a reducing agent like sodium ascorbate. nih.gov This method has been widely used to conjugate nucleosides with a variety of molecules, including fluorescent labels, other nucleosides, and biologically active compounds like steroids and bile acids. acs.orgnih.govmdpi.com For instance, the CuAAC reaction has been employed to synthesize nucleoside-bile acid conjugates with yields ranging from 60–90%. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A significant drawback of CuAAC is the cytotoxicity of the copper catalyst, which limits its application in living systems. mdpi.com Strain-promoted azide-alkyne cycloaddition (SPAAC) was developed as a bio-friendly, catalyst-free alternative. mdpi.com This reaction utilizes a strained cyclooctyne, such as dibenzylcyclooctyne (DBCO), which possesses high ring strain that enables it to react rapidly and specifically with an azide without the need for a metal catalyst. acs.orgjenabioscience.com SPAAC is highly effective under physiological conditions and has been used for fluorescently labeling azido-modified nucleosides within living cells. mdpi.comacs.org While highly effective, a notable characteristic of SPAAC is its general lack of regiospecificity, which can result in the formation of two triazole regioisomers. mdpi.com

Interactive Table: Examples of Click Chemistry Reactions with Azido-Nucleosides

Azido-NucleosideAlkyne PartnerReaction TypeConditionsYieldApplication/ProductReference
5'-Azido-2'-deoxyadenosine3-O-Propargyl-13α-estroneCuAACCuI68%Steroid-nucleoside bioconjugate mdpi.com
Alkyne-Nucleosides (Adenine-based)Bile Acid AzideCuAACCuSO₄, Sodium Ascorbate, H₂O/t-BuOH/THF, RT, 18h60-90%Nucleoside-bile acid conjugates nih.gov
Alkyne-OligonucleotideAzido-squaleneSPAAC (Cu-free)DMSO/H₂O/acetone, RT, 12hUp to 95%Self-assembling nanoparticle bioconjugates mdpi.com
2'-O-alkynyl-adenosineAzidocoumarinCuAACCopper wire, CH₂Cl₂/H₂O, RTNear-quantitativeFluorescently labeled nucleoside acs.org
5-Azidouracil nucleosideDibenzylcyclooctyne (DBCO)SPAACAqueous MeOH, RTReaction complete in 15 minFluorescent triazole product for imaging acs.org

Staudinger Ligation

The Staudinger ligation is another powerful and highly chemoselective bio-orthogonal reaction for covalently linking molecules. thermofisher.com The classic Staudinger reaction involves the reaction of an azide with a triarylphosphine to form an aza-ylide intermediate. sigmaaldrich.com In the presence of water, this intermediate is hydrolyzed to produce a primary amine and the corresponding phosphine oxide. sigmaaldrich.com

For bioconjugation purposes, a modified version of this reaction was developed by Bertozzi and co-workers. biosyn.com In this "traceless" Staudinger ligation, the phosphine reagent is engineered with an ortho-ester group. sigmaaldrich.com The initial reaction with an azide still forms an aza-ylide, but this intermediate undergoes an intramolecular cyclization and subsequent hydrolysis to form a stable, native amide bond between the two molecules, with the phosphine oxide fragment being released. biosyn.comthermofisher.com This method is exceptionally specific and has been successfully applied to modify oligonucleotides at the internucleotidic phosphate position and to label biomolecules in complex biological environments, including within living cells. biosyn.comnih.govnih.gov

Interactive Table: Staudinger Ligation Applications with Azides

Azide SubstratePhosphine ReagentKey Reaction ConditionOutcome/ApplicationReference
Azide-modified sialic acidBiotin-phosphine tagIn vivo or in vitroLabeling of cell surface glycans with biotin (B1667282) biosyn.com
4-Carboxybenzenesulfonyl azideSupport-bound internucleotidic phosphite triester0.25 M azide solution in acetonitrile, 30 minIntroduction of a carboxylic acid function to an oligonucleotide backbone nih.gov
Azide-labeled DNA primerFunctionalized phosphine (e.g., biotin-phosphine)Post-PCR reactionConjugation of an affinity tag (biotin) to amplified DNA nih.gov

Iii. Molecular and Cellular Mechanisms of Action in Research Models

Intracellular Anabolism and Phosphorylation Pathways

For 3'-Azido-5'-O-benzyl-3'-deoxythymidine to exert its antiviral effect, it must first be metabolized to 3'-azido-3'-deoxythymidine (AZT). This initial step involves the cleavage of the 5'-O-benzyl ether bond to release the free 5'-hydroxyl group. While specific enzymatic pathways for the de-benzylation of this particular compound are not extensively detailed in the reviewed literature, the general strategy for such 5'-O-ether prodrugs is to undergo enzymatic or chemical hydrolysis to yield the parent nucleoside. stackexchange.com Once converted to AZT, the molecule undergoes a series of phosphorylation steps, catalyzed by host cell enzymes, to become pharmacologically active. clinpgx.orgdrugbank.compharmacology2000.com

The intracellular activation of AZT begins with its phosphorylation to 3'-azido-3'-deoxythymidine-5'-monophosphate (AZT-MP). This initial phosphorylation is primarily carried out by the host cell enzyme, cytosolic thymidine (B127349) kinase (TK1). clinpgx.org Studies have shown that thymidine kinase catalyzes the phosphorylation of AZT with an efficiency comparable to that of the natural substrate, thymidine. clinpgx.org

The subsequent phosphorylation of AZT-MP to 3'-azido-3'-deoxythymidine-5'-diphosphate (AZT-DP) is catalyzed by thymidylate kinase (TMPK). clinpgx.orgpharmacology2000.com This step has been identified as the rate-limiting step in the anabolic pathway of AZT. clinpgx.org Thymidylate kinase phosphorylates AZT-MP at a much lower rate compared to its natural substrate, deoxythymidine monophosphate (dTMP). clinpgx.org This inefficiency leads to an accumulation of AZT-MP within the cell and relatively low levels of the diphosphate and subsequent triphosphate forms. clinpgx.org The final phosphorylation from AZT-DP to the active 3'-azido-3'-deoxythymidine-5'-triphosphate (AZT-TP) is mediated by nucleoside diphosphate kinases (NDPKs), which are present in both the cytosol and mitochondria. clinpgx.org

Table 1: Comparative Kinase Kinetics for AZT Phosphorylation
EnzymeSubstrateApparent Km (µM)Maximal Phosphorylation Rate (Vmax) Relative to Natural SubstrateSource
Thymidine Kinase (TK1)Thymidine2.9100% clinpgx.org
AZT3.060%
Thymidylate Kinase (TMPK)dTMP4.1100% clinpgx.org
AZT-MP8.60.3%

Enzymatic Interactions and Inhibition Kinetics

The antiviral activity of the compound is ultimately executed by its active triphosphate metabolite, AZT-TP, through its interaction with viral enzymes.

AZT-TP acts as a competitive inhibitor of viral reverse transcriptase (RT), the key enzyme responsible for transcribing the viral RNA genome into DNA in retroviruses like HIV. clinpgx.orgdrugbank.comdroracle.ai AZT-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for the active site of the enzyme. nih.govnih.gov The structural similarity between AZT-TP and dTTP allows the former to bind to the enzyme, thereby preventing the incorporation of the natural nucleotide and inhibiting DNA synthesis. drugbank.compatsnap.com The inhibitory constant (Ki) for AZT-TP with HIV-1 reverse transcriptase is significantly lower than for human DNA polymerases, indicating a higher affinity for the viral enzyme. nih.gov

In addition to competitive inhibition, AZT-TP functions as a DNA chain terminator. clinpgx.orgdrugbank.compatsnap.com During the process of reverse transcription, if AZT-TP is incorporated into the growing viral DNA strand in place of dTTP, it halts further elongation of the DNA chain. pharmacology2000.comsciencesnail.com This is because the 3'-azido group of the incorporated AZT moiety lacks the 3'-hydroxyl group necessary to form a phosphodiester bond with the next incoming deoxynucleotide triphosphate. patsnap.comwikipedia.orgsigmaaldrich.com The inability to form this bond results in the termination of DNA synthesis, a mechanism fundamental to the action of many nucleoside analog inhibitors and the Sanger sequencing method. nih.govwikipedia.org This premature termination prevents the completion of the viral DNA, thereby blocking the viral replication cycle. patsnap.comsciencesnail.com

A critical aspect of the therapeutic utility of AZT is its selective affinity for viral reverse transcriptase over host cell DNA polymerases. clinpgx.orgsciencesnail.com Research indicates that AZT-TP is approximately 100-fold more selective for HIV reverse transcriptase than for human DNA polymerase α. stackexchange.comrndsystems.com This selectivity is a key factor in its antiviral effect at concentrations that are not overwhelmingly toxic to host cells. However, AZT-TP is not entirely specific. It has been shown to be an inhibitor of human mitochondrial DNA polymerase γ. droracle.ainih.gov This off-target inhibition is believed to be a contributing factor to some of the observed cellular toxicities associated with long-term AZT therapy. stackexchange.comnih.gov

Table 2: Differential Inhibition of Viral and Mammalian DNA Polymerases by AZT-Triphosphate
EnzymeOrganism/Cellular LocationInhibitory Activity of AZT-TPSource
Reverse TranscriptaseHuman Immunodeficiency Virus (HIV)High (Potent competitive inhibitor) stackexchange.comnih.govrndsystems.com
DNA Polymerase αHuman (Cellular)Low (Approximately 100-fold less sensitive than HIV RT)
DNA Polymerase βHuman (Cellular)Very Low (Not significantly inhibited)
DNA Polymerase γHuman (Mitochondrial)Moderate (Inhibited at clinically relevant concentrations) droracle.ainih.gov

Compound Names Mentioned in the Article

Abbreviation/Common NameFull Chemical Name
This compoundThis compound
AZT / Zidovudine3'-Azido-3'-deoxythymidine
AZT-MP3'-Azido-3'-deoxythymidine-5'-monophosphate
AZT-DP3'-Azido-3'-deoxythymidine-5'-diphosphate
AZT-TP3'-Azido-3'-deoxythymidine-5'-triphosphate
dTMPDeoxythymidine monophosphate
dTTPDeoxythymidine triphosphate
ThymidineThymidine

Cellular Uptake and Efflux Mechanisms

The entry of this compound into and its exit from cells are critical determinants of its potential biological activity. These processes are governed by a complex interplay of passive diffusion and active transport mediated by cellular transporters.

The cellular uptake of many nucleoside analogs is facilitated by two main families of nucleoside transporters: the human Equilibrative Nucleoside Transporters (hENTs) and the human Concentrative Nucleoside Transporters (hCNTs). These transporters play a crucial role in the salvage of natural nucleosides and the uptake of various nucleoside-derived drugs.

While direct studies on the transport of this compound by these specific transporters are not extensively documented, the transport mechanisms of its parent compound, 3'-azido-3'-deoxythymidine (AZT), and other similar nucleoside analogs have been investigated. AZT itself has been shown to be a substrate for hENT1, hENT2, and hCNT1. However, the presence of the bulky, lipophilic 5'-O-benzyl group on this compound likely alters its interaction with these transporters. It is plausible that this modification reduces the affinity of the compound for the hydrophilic binding pockets of hENTs and hCNTs, potentially leading to a transport profile that is less dependent on these specific carriers compared to unmodified AZT. The transport of other thymidine analogs, such as 3'-deoxy-3'-fluorothymidine (FLT), has been shown to be heavily reliant on hENT1. researchgate.net This highlights the importance of the specific molecular structure in determining the primary route of cellular entry.

The addition of a benzyl (B1604629) group at the 5'-O-position significantly increases the lipophilicity of the 3'-azido-3'-deoxythymidine molecule. This increased lipophilicity is a key factor influencing its cellular entry. While the parent compound, AZT, can permeate cell membranes through a combination of facilitated transport and non-facilitated diffusion, its considerable lipophilicity due to the azido (B1232118) group already allows for some level of passive diffusion. tg.org.au

The 5'-O-benzyl modification in this compound is expected to enhance this passive diffusion component of cellular uptake. The rationale behind designing such 5'-O-substituted prodrugs of AZT is often to improve their pharmacokinetic properties, including their ability to cross cellular membranes and anatomical barriers like the blood-brain barrier. nih.gov Research on other 5'-O-ester prodrugs of AZT supports the concept that increasing lipophilicity can lead to enhanced cellular penetration. nih.gov Once inside the cell, this compound is anticipated to undergo enzymatic cleavage to release AZT, which can then be phosphorylated to its active triphosphate form. nih.gov

Table 1: Physicochemical Properties and Cellular Uptake

CompoundKey ModificationExpected Change in LipophilicityPrimary Cellular Entry Mechanism(s)
3'-Azido-3'-deoxythymidine (AZT)3'-azido groupIncreased compared to thymidineFacilitated transport (hENTs, hCNTs) and non-facilitated diffusion tg.org.au
This compound5'-O-benzyl groupSignificantly increased compared to AZTEnhanced non-facilitated diffusion, potentially reduced facilitated transport

Efflux pumps are a critical component of cellular defense, actively transporting a wide range of xenobiotics out of the cell, thereby reducing their intracellular concentration and potential toxicity. A prominent member of these efflux transporters is P-glycoprotein (P-gp), encoded by the multidrug resistance (MDR1) gene.

Studies have demonstrated that the parent compound, AZT, is a substrate for P-gp. nih.gov This efflux mechanism can limit the oral bioavailability and tissue penetration of AZT. nih.govuq.edu.au Given the increased lipophilicity of this compound, it is highly probable that it is also recognized and transported by P-gp, and potentially other efflux pumps of the ATP-binding cassette (ABC) transporter family.

Modulation of these efflux pathways has been explored as a strategy to enhance the intracellular concentration of drugs. For AZT, inhibitors of P-gp such as verapamil have been shown to block its efflux. nih.gov Furthermore, research has indicated that the efflux of AZT from the brain can be inhibited by probenecid, suggesting the involvement of a probenecid-sensitive carrier-mediated efflux system. nih.gov It is conceivable that similar strategies could be employed to modulate the efflux of this compound, thereby increasing its intracellular accumulation and subsequent conversion to the active form of AZT.

Impact on Endogenous Nucleotide Metabolism in Cell Models

Once inside the cell and converted to AZT, the compound can be phosphorylated and subsequently interfere with the delicate balance of the endogenous deoxyribonucleotide triphosphate (dNTP) pools, which are essential for DNA synthesis and repair.

The phosphorylation of AZT to its monophosphate (AZT-MP), diphosphate (AZT-DP), and ultimately its active triphosphate (AZT-TP) form is a critical step in its mechanism of action. nih.gov AZT-TP acts as a competitive inhibitor of reverse transcriptase and can also be incorporated into growing DNA chains, leading to chain termination. nih.gov

The metabolic activation of AZT can also have a significant impact on the endogenous dNTP pools. Studies on human bone marrow cells have shown that exposure to AZT can lead to a decrease in the intracellular pools of deoxythymidine triphosphate (dTTP) and deoxyguanosine triphosphate (dGTP). researchgate.net Conversely, an increase in the levels of deoxycytidine triphosphate (dCTP) has also been reported. nih.gov These alterations in dNTP pools can themselves contribute to cellular toxicity and may affect the fidelity of DNA replication. nih.govnih.gov

As this compound is a prodrug of AZT, it is expected that its administration would lead to similar downstream effects on dNTP pools, contingent upon its efficient intracellular conversion to AZT and subsequent phosphorylation. The magnitude of these effects would likely be dependent on the rate and extent of this metabolic activation.

Table 2: Reported Effects of AZT on dNTP Pools in Cell Models

dNTPReported Change in Intracellular ConcentrationReference
dTTPDecrease researchgate.net
dGTPDecrease researchgate.net
dCTPIncrease nih.gov
dATPRelatively unchanged nih.gov

V. Preclinical Pharmacokinetics and Metabolism Studies in Animal Models

Absorption and Distribution Profiling in Preclinical Species (e.g., rhesus monkeys, rats)

Following administration, 3'-azido-3'-deoxythymidine is rapidly absorbed. drugbank.com In rats, the disposition of zidovudine followed a one-compartment open model with first-order absorption and elimination. who.int Studies in mice have shown that the pharmacokinetics are not dependent on the route of administration (intravenous, intraperitoneal, or oral). who.int

The distribution of the compound has been studied in several species. In mice, zidovudine distributes into the lymphatic system, with accumulation observed in neck, axillary, and mesenteric lymph nodes. nih.gov The apparent volume of distribution in HIV-infected patients, which is informed by preclinical data, is 1.6 L/kg. drugbank.comamazonaws.com The compound has a relatively low protein binding capacity of 34-38%. amazonaws.com

Below is a table summarizing key distribution parameters for Zidovudine.

Table 1: Distribution Parameters of Zidovudine

Parameter Value Species Context
Volume of Distribution 1.6 L/kg General (informed by preclinical data) drugbank.comamazonaws.com
Protein Binding 34-38% General amazonaws.com
Lymphatic Distribution Observed in neck, axillary, and mesenteric nodes Mice nih.gov

Identification and Characterization of Metabolites (Catabolites) in Preclinical Systems (e.g., glucuronidation, amination)

The metabolism of 3'-azido-3'-deoxythymidine primarily occurs in the liver and involves three main pathways: phosphorylation, glucuronidation, and reduction. clinpgx.orgnih.gov

Glucuronidation is the predominant metabolic pathway. clinpgx.orgnih.gov The major metabolite formed is 3'-azido-3'-deoxy-5'-O-β-D-glucopyranuronosylthymidine (GAZT). nih.govnih.gov This biotransformation is mediated by the enzyme UDP-glucuronosyltransferase (UDPGT), specifically the UGT2B7 isoform. nih.govnih.govcaymanchem.com While glucuronidation is a major pathway in monkeys and humans, preclinical studies showed that AZT is not metabolized as extensively in rats, mice, rabbits, guinea pigs, cats, or dogs. nih.govosti.gov The biotransformation rate in rat hepatocytes is much lower than in monkey and human hepatocytes. nih.gov

Amination (reduction of the azido (B1232118) group) is a secondary pathway that results in the formation of 3'-amino-3'-deoxythymidine (AMT). clinpgx.orgnih.govnih.gov This metabolite has been detected in plasma within 30 minutes of administration in rhesus monkeys. nih.govnih.gov The formation of AMT is believed to be mediated by cytochrome P450 enzymes and NADPH-cytochrome P450 reductase, with observations of its formation in both rat and human liver microsomes. clinpgx.org

Table 2: Major Metabolites of 3'-Azido-3'-deoxythymidine

Metabolite Formation Pathway Key Enzyme(s) Preclinical Species Detected
GAZT Glucuronidation UDP-glucuronosyltransferase (UGT2B7) Rhesus monkeys, Rats, Dogs nih.govnih.govnih.gov
AMT Reduction (Amination) Cytochrome P450s, P450 Reductase Rhesus monkeys, Rats clinpgx.orgnih.govnih.gov
AZT-MP, AZT-DP, AZT-TP Phosphorylation Thymidine (B127349) kinase, Thymidylate kinase, NDK General cellular metabolism clinpgx.orgnih.gov

Investigation of Elimination Routes and Mass Balance in Preclinical Investigations

The primary route of elimination for 3'-azido-3'-deoxythymidine and its metabolites is through the kidneys. drugbank.com In rhesus monkeys, approximately 90% of a total administered dose was recovered in the urine within 24 hours. nih.gov The recovered substances consisted of the unchanged parent drug (AZT), its glucuronidated metabolite (GAZT), its amino metabolite (AMT), and the 5'-O-glucuronide of AMT. nih.gov

In rats, most of the administered dose is also recovered in the urine, primarily as the unchanged drug (61-83%), indicating less extensive metabolism compared to monkeys and humans. osti.gov Renal clearance of the parent compound greatly exceeds creatinine clearance, which signifies that active tubular secretion is a major component of its elimination. amazonaws.comnih.gov Studies in rats have demonstrated that AZT is actively secreted by the organic anion transport system in the kidney. nih.govnih.gov

Assessment of Pharmacokinetic Interactions with Co-administered Compounds in Preclinical Studies (e.g., probenecid)

The co-administration of other drugs can significantly alter the pharmacokinetics of 3'-azido-3'-deoxythymidine, primarily by interfering with its metabolism or renal elimination.

Probenecid , a classical inhibitor of the renal organic anion transport system, has been shown to markedly affect AZT's pharmacokinetics in animal models. drugbank.commayoclinic.org In rhesus monkeys, the concurrent administration of probenecid led to a significant alteration in the disposition of AZT and its metabolites, GAZT and AMT. nih.govnih.gov This interaction resulted in:

Prolonged apparent elimination half-lives for AZT, GAZT, and AMT. nih.gov

Increased plasma concentrations of the parent drug and its metabolites. nih.gov

A marked reduction in their renal clearances. nih.gov

These effects are consistent with probenecid's known mechanism of inhibiting the renal tubular secretion of organic anions. nih.govdrugbank.commedscape.com Studies using rat renal basolateral membrane vesicles confirmed that AZT transport is mediated by this system, and its transport is inhibited by probenecid. nih.gov

Table 3: Effect of Probenecid on Zidovudine Pharmacokinetics in Rhesus Monkeys

Pharmacokinetic Parameter Effect of Probenecid Co-administration
Elimination Half-Life (AZT, GAZT, AMT) Prolonged nih.gov
Plasma Concentration (AZT, GAZT, AMT) Increased nih.gov
Renal Clearance (AZT, GAZT, AMT) Markedly Reduced nih.gov
CSF/Plasma Ratio (AZT & catabolites) Greatly Increased nih.gov

Cerebrospinal Fluid (CSF) Penetration and Distribution in Animal Models

The ability of 3'-azido-3'-deoxythymidine to penetrate the central nervous system (CNS) is a critical aspect of its therapeutic profile. Studies in animal models have confirmed that the compound can cross the blood-brain barrier (BBB) and the blood-CSF barrier to enter the brain and CSF. doi.org

In rats, the CSF-to-plasma concentration ratio averaged approximately 14.8%, while the brain tissue-to-plasma ratio was lower. nih.gov Kinetic analysis in rats suggests that the rate of efflux (transport out of the brain and CSF) is significantly higher than the rate of influx, which limits the net accumulation of the drug in the CNS. nih.govnih.gov Studies in guinea pigs also showed that AZT enters the CNS primarily through a diffusive process. doi.org

In rhesus monkeys, AZT and its amino metabolite, AMT, demonstrated similar CSF penetration. nih.gov However, the major glucuronidated metabolite, GAZT, crossed the blood-brain barrier poorly. nih.gov Co-administration of probenecid was found to greatly increase the CSF/plasma concentration ratios for AZT and its catabolites, suggesting that probenecid inhibits their efflux from the CSF back into the plasma. nih.gov

Table 4: Cerebrospinal Fluid (CSF) Penetration in Animal Models

Parameter Finding Species
CSF/Plasma Ratio ~14.8% Rats nih.gov
Brain/Plasma Ratio ~8.2% (uncorrected) Rats nih.gov
Primary Transport Mechanism Diffusion Guinea Pigs doi.org
Metabolite Penetration AZT and AMT penetrate; GAZT penetrates poorly Rhesus Monkeys nih.gov
Effect of Probenecid Increases CSF/plasma ratio of AZT and catabolites Rhesus Monkeys nih.gov

Vii. Computational and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Enzyme Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme or protein. This method is crucial for understanding the binding modes of nucleoside analogues like 3'-Azido-5'-O-benzyl-3'-deoxythymidine to their target enzymes, most notably HIV reverse transcriptase (HIV-RT).

Docking simulations for nucleoside analogues are typically performed by placing the triphosphate form of the compound into the enzyme's active site. The simulations for derivatives of azidothymidine reveal key interactions with amino acid residues within the active site of HIV-RT. nih.gov These interactions are predominantly hydrogen bonds and van der Waals forces. The 5'-O-benzyl group of this compound is predicted to occupy a hydrophobic pocket within the enzyme, potentially enhancing binding affinity compared to the parent compound, azidothymidine (AZT). The thymine (B56734) base forms hydrogen bonds with the protein backbone, mimicking the natural substrate, while the azido (B1232118) group at the 3' position prevents the formation of a phosphodiester bond, leading to chain termination. expasy.org

The primary goal of these simulations is to calculate the binding energy, which provides a quantitative estimate of the ligand's affinity for the enzyme. A lower binding energy indicates a more stable ligand-enzyme complex. These studies help in rationalizing the structure-activity relationships observed experimentally and guide the design of new analogues with improved binding characteristics. ajchem-a.com

Table 1: Predicted Interactions of Azidothymidine Analogues with HIV-1 RT Active Site Residues from Molecular Docking Studies.
Compound TypeInteracting ResidueInteraction TypePredicted Effect of 5'-O-benzyl group
Azidothymidine TriphosphateLys70, Asp185, Asp186Hydrogen Bonding (phosphate group)N/A
Azidothymidine TriphosphateTyr115, Phe160Hydrophobic Interaction (thymine ring)N/A
This compound TriphosphateLys70, Asp185, Asp186Hydrogen Bonding (phosphate group)Maintains essential phosphate interactions
This compound TriphosphateTyr115, Phe160Hydrophobic Interaction (thymine ring)Maintains essential base interactions
This compound TriphosphateLeu100, Val179, Tyr181Hydrophobic Interaction (benzyl group)Enhanced binding affinity through interaction with hydrophobic pocket

Dynamics and Conformational Analysis of this compound and its Derivatives

Molecular dynamics (MD) simulations and conformational analysis provide insights into the flexibility and preferred three-dimensional structures of molecules in solution. For nucleoside analogues, the conformation of the sugar ring (sugar pucker) and the orientation of the nucleobase relative to the sugar (glycosidic torsion angle) are critical for biological activity.

Conformational studies on azidothymidine (AZT) have shown that its conformational properties are very similar to those of the natural nucleoside, thymidine (B127349). ias.ac.innih.gov This conformational mimicry is believed to be essential for its ability to be recognized by cellular kinases for phosphorylation and by HIV-RT for incorporation into the viral DNA. ias.ac.in The sugar ring of AZT typically adopts a C2'-endo or C3'-endo pucker, and the glycosidic bond prefers an anti conformation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) in Compound Design

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), are particularly powerful for designing new analogues. nih.gov

In a CoMFA study, a set of structurally related compounds, such as derivatives of 3'-azido-3'-deoxythymidine, are aligned based on a common scaffold. The steric and electrostatic fields around each molecule are then calculated and correlated with their experimentally determined biological activities using statistical methods like Partial Least Squares (PLS). pitt.edu

The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a CoMFA model might indicate that bulky, electron-donating groups at the 5' position of the thymidine scaffold are favorable for activity, providing a clear rationale for synthesizing compounds like this compound. These models serve as predictive tools to estimate the activity of newly designed compounds before their synthesis, thereby saving time and resources. nih.govpitt.edu

Table 2: Example of a 3D-QSAR Model for Azidothymidine Derivatives.
Model StatisticValueInterpretation
q² (Cross-validated r²)0.65Indicates good predictive ability of the model.
r² (Non-cross-validated r²)0.91Indicates a strong correlation between predicted and observed activities.
Steric Field Contribution55%Suggests that the size and shape of substituents are major determinants of activity.
Electrostatic Field Contribution45%Indicates that the electronic properties of substituents are also important for activity.

Theoretical Investigations of Electronic Structure and Reactivity

Theoretical quantum mechanical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. mdpi.com These studies provide detailed information about molecular geometry, charge distribution, molecular orbitals, and reactivity descriptors.

For 3'-azido-3'-deoxythymidine (AZT), theoretical calculations have focused on understanding the electronic structure of the crucial azide (B81097) moiety. mdpi.comnih.gov These studies have shown that the azide group has a non-linear, asymmetric structure and that its electronic properties are influenced by the rest of the nucleoside scaffold. mdpi.com Hirshfeld charge analysis indicates a specific charge distribution across the three nitrogen atoms of the azide group, which is relevant for its interactions within the enzyme active site. nih.gov The pro-oxidative properties of AZT have also been linked to the electronic nature of the azido group. nih.gov

Table 3: Selected Electronic Properties of the Azide Moiety in Azidothymidine (AZT) from Theoretical Calculations. mdpi.com
PropertyCalculated ValueSignificance
Azide Bond Angle (∠N-N-N)173.6°Indicates a non-linear, asymmetric chain structure.
Dihedral Angle (C3'-N-N-N)-177.4°Shows distortion from the ideal trans configuration due to the bulky thymidine fragment.
Hirshfeld Charges (Qᴴ)N(terminal): -0.15, N(central): +0.25, N(adjacent to C3'): -0.10Reveals the charge distribution, which governs electrostatic interactions.

Application of In Silico Methods in Rational Design and Optimization of Nucleoside Analogues

The computational methods described above—molecular docking, molecular dynamics, QSAR, and quantum mechanics—are integrated into a comprehensive strategy for the rational design and optimization of nucleoside analogues. researchgate.netresearchgate.net This in silico approach allows researchers to build and refine hypotheses about how structural modifications will affect biological activity before committing to chemical synthesis.

The process typically begins with a known active compound, or "lead," such as azidothymidine. A library of virtual derivatives, including modifications like the 5'-O-benzyl group, can be generated. Molecular docking is then used to screen this virtual library, prioritizing compounds with the best predicted binding affinities for the target enzyme. ajchem-a.comemerginginvestigators.org Promising candidates are then subjected to more rigorous analysis using molecular dynamics simulations to assess the stability of their binding and their conformational behavior. nih.gov

QSAR and CoMFA models, built from existing data, can further refine the selection process by predicting the activity of the designed compounds and providing insights into favorable and unfavorable structural features. nih.govmdpi.com This iterative cycle of design, computational evaluation, and subsequent synthesis and experimental testing accelerates the discovery of more potent and specific nucleoside analogues for therapeutic applications.

Viii. Novel Research Applications and Derivatization Strategies

Application of Click Chemistry for Bioconjugation, Probes, and Modified Nucleic Acid Synthesis

The azide (B81097) moiety at the 3'-position of the deoxyribose ring is an ideal functional group for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is known for its high efficiency, selectivity, mild reaction conditions, and bioorthogonality, meaning it does not interfere with biological processes. biosynth.comidtdna.com These characteristics make it a powerful tool for bioconjugation. nih.govnih.gov

Researchers have utilized this chemistry to link azido-nucleosides like 3'-azido-3'-deoxythymidine (the debenzylated form of the parent compound) to various molecules to create novel conjugates with specific functions. For instance, novel nucleoside-Cinchona alkaloid conjugates have been synthesized using the CuAAC reaction. nih.gov In this work, 3'-azido-3'-deoxythymidine served as the azide component, which was "clicked" to alkyne-modified Cinchona alkaloids. nih.gov The resulting conjugates exhibited strong fluorescence, demonstrating their potential as fluorescent markers for biological imaging. nih.gov

Beyond creating probes, click chemistry is instrumental in the synthesis of modified nucleic acids. nih.gov The reaction can be used to label oligonucleotides pre- or post-synthetically. iris-biotech.de Alkyne-modified oligonucleotides can be prepared, which then react with azide-containing molecules, including azido-thymidine derivatives, to create labeled DNA or RNA strands. glenresearch.comlumiprobe.com This methodology has been applied to construct microarrays for genetic diagnostics and to create triazole-linked DNA analogues, where the natural phosphodiester bond is replaced by a stable triazole linkage. biosynth.comnih.gov The stability and reliability of the triazole connection make this an ideal method for creating robust, functionalized nucleic acids for therapeutic and diagnostic purposes. idtdna.com

Table 1: Applications of Click Chemistry with Azido-Thymidine Derivatives

Application Area Technique Example Finding/Outcome Citations
Bioconjugation CuAAC Conjugation of AZT to Cinchona alkaloids. Creation of novel compounds with strong fluorescence and marked cytotoxic activity. nih.gov
Biological Probes CuAAC Development of fluorescent markers. The resulting alkaloid conjugates serve as potential fluorescent probes for cellular imaging. nih.gov
Modified Nucleic Acids CuAAC Synthesis of triazole-linked morpholino (TLMO) oligonucleotides. Incorporation of a triazole-linked hybrid dinucleotide into a longer sequence via solid-phase synthesis. nih.gov
DNA Labeling CuAAC Functionalization of alkyne-modified DNA with azido-markers. Efficient and high-density postsynthetic labeling of DNA for diagnostics and research. iris-biotech.deglenresearch.com

Development of Advanced Prodrug Strategies for Intracellular Delivery and Bioactivation Bypass

The therapeutic efficacy of nucleoside analogs like 3'-azido-3'-deoxythymidine (AZT) is often hampered by several factors, including poor cellular uptake, a short plasma half-life, and a dependence on host cell kinases for activation. nih.gov The activation of AZT requires a three-step phosphorylation to its active triphosphate form (AZTTP), with the initial phosphorylation to the monophosphate (AZTMP) being the rate-limiting step. nih.govnih.gov To overcome these limitations, advanced prodrug strategies have been developed. eurekaselect.com

A primary strategy involves masking the 5'-hydroxyl group with moieties that improve lipophilicity and facilitate intracellular delivery. nih.gov The 5'-O-benzyl group of 3'-Azido-5'-O-benzyl-3'-deoxythymidine serves as a protecting group in synthesis, but other 5'-O-substituted prodrugs are designed to be cleaved intracellularly to release the active drug. nih.gov These prodrugs aim to improve pharmacokinetic properties, enhance penetration of biological barriers like the blood-brain barrier, and achieve site-specific targeting. nih.gov

A more advanced approach involves "pronucleotides," which are designed to deliver the monophosphorylated nucleoside (AZTMP) directly into the cell, thereby bypassing the inefficient first phosphorylation step. nih.gov An example of this is the CycloSaligenyl (CycloSal) approach. CycloSal-AZTMP is a prodrug that, upon entering the cell, is converted to AZTMP, AZTDP, and the active AZTTP. nih.gov Studies with CycloSal-AZTMP in CEM cells demonstrated a time- and concentration-dependent conversion to the phosphorylated metabolites. nih.gov However, the metabolic conversion was found to be significantly lower in peripheral blood lymphocytes and primary monocyte/macrophages, indicating cell-type-dependent efficacy. nih.gov Furthermore, these prodrugs can still be susceptible to enzymatic degradation back to the parent nucleoside (AZT), which then requires the kinase-dependent pathway for activation. This was observed in thymidine (B127349) kinase-deficient cells, where CycloSal-AZTMP was unable to generate significant levels of AZT metabolites, leading to a substantial loss of antiviral activity. nih.gov

Table 2: Prodrug Strategies for 3'-Azido-3'-deoxythymidine (AZT)

Prodrug Strategy Rationale Example Compound Mechanism Citations
5'-O-Ester Prodrugs Improve lipophilicity, enhance cell penetration, modify pharmacokinetics. 5'-O-stearoyl-AZT Intracellular hydrolysis and/or enzymatic cleavage releases AZT. nih.gov
Pronucleotides (Monophosphate Prodrugs) Bypass the first, rate-limiting phosphorylation step. CycloSaligenyl-AZTMP (CycloSal-AZTMP) Intracellular conversion directly to AZT-monophosphate (AZTMP). nih.govnih.gov

Utilization of this compound as a Precursor for Diverse Nucleoside Analogs in Chemical Biology

This compound is a valuable synthetic precursor for a wide range of other nucleoside analogs. medchemexpress.combiosynth.com The 3'-azido group is a versatile chemical handle that can be readily transformed into other functional groups, most notably a 3'-amino group through chemical reduction. This conversion opens up a pathway to synthesize 3'-amino-2',3'-dideoxynucleoside derivatives, a class of compounds that has been explored for its therapeutic potential. nih.gov

For example, various 5-substituted 3'-azido and 3'-amino derivatives of 2'-deoxyuridine and 2'-deoxycytidine have been synthesized and evaluated for their biological activity. nih.gov In these syntheses, the 3'-azido nucleoside serves as a key intermediate that is subsequently reduced to the corresponding 3'-amino analog. Research has shown that some of these 3'-amino derivatives possess potent activity against murine L1210 and sarcoma 180 neoplastic cells in vitro. nih.gov Specifically, compounds such as 3'-amino-2',3'-dideoxy-5-fluorouridine and 3'-amino-2',3'-dideoxy-5-fluorocytidine were found to be highly active. nih.gov This highlights the importance of the 3'-azido precursor as a gateway to novel compounds with different biological profiles, extending their application from antiviral to potential antineoplastic agents. nih.gov

The ability of the 3'-azido group to be converted into other functionalities allows chemists to systematically modify the nucleoside structure and perform structure-activity relationship (SAR) studies. This is a fundamental practice in drug discovery and chemical biology, enabling the fine-tuning of a molecule's properties to enhance potency and selectivity for a given biological target. nih.gov

Exploration of Broader Biological Targets and Therapeutic Areas Beyond Initial Antiviral Focus (e.g., anti-tuberculosis, anti-flaviviridae)

While AZT is renowned for its anti-HIV activity, the broader therapeutic potential of azido-nucleosides has been a subject of ongoing research. The core concept of inhibiting nucleic acid synthesis can be applied to other pathogens that rely on this process for replication.

Anti-tuberculosis Activity: The bactericidal activity of AZT has been evaluated against various bacteria. It was found to be potent against many members of the Enterobacteriaceae family but showed no activity against Mycobacterium tuberculosis. nih.gov However, other related nucleoside analogs have shown promise. For instance, 5'-Azido-5'-deoxythymidine has been identified as a nucleoside analog with potential anti-tuberculosis activity. targetmol.com Its proposed mechanism is the inhibition of Mycobacterium tuberculosis thymidylate monophosphate kinase (TMPKmt), an enzyme essential for DNA replication in the bacterium. targetmol.com This suggests that while the classic 3'-azido structure of AZT is ineffective, modifications at other positions, such as the 5'-position, can yield compounds with activity against this important pathogen. Other research into novel anti-tubercular agents has focused on different scaffolds, such as N-benzyl 3,5-dinitrobenzamides, which have shown excellent in vitro activity against M. tuberculosis. nih.gov

Anti-flaviviridae Activity: The Flaviviridae family includes significant human pathogens such as Dengue virus (DENV) and Yellow Fever virus (YFV). nih.gov Nucleoside analogs represent a major class of antiviral agents being investigated to combat these viruses. scienceopen.com These compounds typically target the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. scienceopen.com While specific studies on this compound against flaviviruses are not prominent, the general class of modified nucleosides is under active investigation. For example, 3',5'Di-O-trityluridine, a different modified nucleoside, has been shown to inhibit flavivirus replication in a dose-dependent manner, likely by inhibiting the viral RdRp. nih.gov The exploration of diverse nucleoside scaffolds continues to be a promising avenue for the development of broad-spectrum antiviral drugs that could be effective against flaviviruses. scienceopen.com

Table 3: Broader Spectrum Activity of Azido-Nucleoside Analogs

Therapeutic Area Pathogen/Target Compound Class/Example Finding Citations
Anti-tuberculosis Mycobacterium tuberculosis 3'-Azido-3'-deoxythymidine (AZT) No activity observed. nih.gov
Anti-tuberculosis Mycobacterium tuberculosis TMPKmt 5'-Azido-5'-deoxythymidine Potential inhibitor of an essential enzyme for bacterial DNA replication. targetmol.com
Anti-flaviviridae Dengue virus, Yellow Fever virus Nucleoside Analogs (General) A major class of antivirals being investigated, often targeting the viral RdRp. scienceopen.com
Anti-flaviviridae Dengue virus, Yellow Fever virus 3',5'Di-O-trityluridine Dose-dependent inhibition of viral replication in vitro. nih.gov

Ix. Future Research Directions

Development of Next-Generation Synthetic Methodologies for Efficiency and Scalability

The demand for nucleoside analogues in medicine necessitates the development of synthetic routes that are not only efficient but also scalable and environmentally sustainable. Traditional syntheses often rely on the modification of naturally occurring nucleosides, a process that can be lengthy and limited by the availability of starting materials.

Future methodologies are focused on de novo synthesis, which constructs the nucleoside scaffold from simple, achiral precursors. This approach offers greater flexibility in creating diverse analogues and can be more cost-effective for large-scale production. Innovations in this area include:

Catalytic Asymmetric Synthesis: Employing chiral catalysts to establish the stereochemistry of the sugar moiety, thus avoiding the need for chiral starting materials and allowing for the synthesis of both D- and L-nucleoside analogues.

Biocatalysis: Utilizing enzymes to perform key steps in the synthesis, such as the formation of the glycosidic bond. Biocatalytic methods can offer high stereoselectivity and operate under mild conditions, reducing the environmental impact of the synthesis.

Flow Chemistry: Transitioning from batch processing to continuous flow systems can improve reaction efficiency, safety, and scalability. Flow chemistry allows for precise control over reaction parameters, leading to higher yields and purity.

These next-generation methodologies promise to streamline the synthesis of key intermediates like 3'-Azido-5'-O-benzyl-3'-deoxythymidine, making the production of vital medicines more efficient and accessible.

Deeper Mechanistic Elucidation of Enzyme-Substrate/Inhibitor Kinetics and Pathways

The therapeutic effect of nucleoside analogues like AZT is predicated on their interaction with specific cellular enzymes. AZT, once converted to its triphosphate form (AZT-TP), acts as a competitive inhibitor and chain terminator of viral reverse transcriptase. nih.gov However, the complete picture of its mechanism of action and the basis for its toxicity involve multiple pathways.

Future research will delve deeper into the intricate kinetics of these interactions:

Enzyme-Inhibitor Dynamics: Investigating the binding kinetics and conformational changes of enzymes like HIV reverse transcriptase upon interaction with inhibitors like AZT-TP. This includes studying the mechanisms of drug resistance, such as the pyrophosphorolysis reaction that can remove the chain-terminating AZT monophosphate from the DNA strand. acs.org

Metabolic Activation and Inactivation: A thorough understanding of the phosphorylation cascade that activates AZT and the glucuronidation pathway that inactivates it is crucial for optimizing its therapeutic window. clinpgx.orgnih.gov Studies focusing on the enzymes involved, such as thymidine (B127349) kinase and UGT2B7, will provide insights into inter-individual variability in drug response. clinpgx.org

Off-Target Effects: Research has shown that AZT monophosphate can inhibit protein glycosylation by competing with pyrimidine-sugars for transport into the Golgi apparatus, a potential mechanism for its cytotoxicity. tandfonline.com Further elucidation of such off-target interactions is essential for designing safer drugs.

By employing advanced biochemical and biophysical techniques, researchers can build comprehensive kinetic models that will inform the development of more selective and less toxic nucleoside analogues.

High-Throughput Screening and Lead Optimization in Preclinical Discovery

The discovery of new therapeutic agents relies heavily on the ability to screen large numbers of compounds for biological activity. High-throughput screening (HTS) allows for the rapid, automated testing of extensive compound libraries against specific biological targets. tdcommons.ai

In the context of nucleoside analogues, future preclinical discovery will involve:

Diverse Compound Libraries: Screening libraries containing a wide array of modified nucleosides, including derivatives of the 3'-azido-3'-deoxythymidine scaffold, to identify "hits" with promising activity against viral, bacterial, or cancer targets.

Advanced Assay Development: Creating more sophisticated and physiologically relevant HTS assays, such as those using patient-derived organoids, to better predict clinical efficacy. mdpi.com

Lead Optimization: Once a hit is identified, a process of lead optimization is initiated to improve its pharmacological properties. criver.com This involves a multidisciplinary approach combining:

Medicinal Chemistry: Synthesizing analogues of the lead compound to establish structure-activity relationships (SAR).

Computational Modeling: Using computer-aided drug design (CADD) to predict the binding affinity and other properties of new analogues, guiding the synthetic efforts. nih.gov

ADME/Tox Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity of the lead compounds to ensure they have the potential to become safe and effective drugs.

This iterative cycle of screening, synthesis, and testing is fundamental to translating a promising chemical scaffold into a viable clinical candidate.

Integration of Multimodal Research Approaches (e.g., Omics Technologies, Advanced Imaging)

The complexity of biological systems and disease processes requires an integrated research approach that combines multiple layers of data. The "omics" revolution provides powerful tools to achieve this holistic understanding. azolifesciences.com

Future research on nucleoside analogues will increasingly integrate:

Genomics: Identifying genetic variations in patients that influence drug response and toxicity, paving the way for personalized medicine. For example, variations in the UGT2B7 gene can affect AZT metabolism. clinpgx.org Genomics is also crucial for tracking the evolution of drug resistance in pathogens like HIV. nih.gov

Proteomics: Studying the entire complement of proteins in a cell or organism to understand how drugs like AZT alter cellular pathways and to identify the protein-level changes associated with drug resistance. mdpi.com

Metabolomics: Analyzing the complete set of metabolites in a biological sample to gain a snapshot of cellular metabolism and to monitor how it is perturbed by nucleoside analogues. mdpi.com

In parallel, advanced imaging techniques are becoming indispensable in preclinical research. wisc.edu Technologies like Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) can be used to non-invasively track the biodistribution of drug candidates in living organisms, providing crucial pharmacokinetic data and insights into target engagement.

By combining these multimodal approaches, researchers can build a more comprehensive picture of a drug's mechanism of action, its effects on the host and pathogen, and its potential for clinical success.

Rational Design of Novel Nucleoside Analogues with Enhanced Preclinical Profiles and Expanded Biological Activity

The ultimate goal of future research in this field is the rational design of new nucleoside analogues that are more potent, more selective, and have better safety profiles than existing drugs. This endeavor is built upon a deep understanding of structure-activity relationships (SAR) and the molecular interactions between the drug and its target.

Key strategies in the rational design of next-generation nucleoside analogues include:

Target-Based Design: Using the three-dimensional structure of the target enzyme, such as HIV reverse transcriptase, to design molecules that fit perfectly into the active site and form strong, specific interactions.

Modifications to the Scaffold: Systematically altering the three main components of the nucleoside analogue—the nucleobase, the sugar moiety, and the 3' and 5' substituents—to optimize its properties. For instance, modifying the 5'-hydroxyl group of AZT has been explored to create prodrugs with different pharmacokinetic profiles. scielo.br

Overcoming Resistance: Designing analogues that are effective against drug-resistant strains of pathogens. This requires understanding the molecular basis of resistance and designing molecules that can circumvent these mechanisms.

Expanding Biological Activity: Exploring the potential of nucleoside analogues beyond their traditional antiviral and anticancer roles. For example, AZT has been investigated for its ability to inhibit telomerase, suggesting a potential application in new cancer therapy strategies. mdpi.com

The rational design process is an iterative one, where insights from biological testing and structural studies feed back into the design of new and improved compounds. This continuous cycle of design, synthesis, and evaluation is the engine that drives progress in the development of nucleoside-based therapeutics.

Data Tables

Table 1: Key Enzymes in the Metabolism and Action of Zidovudine (AZT)

EnzymeRoleCellular LocationImplication for Research
Thymidine KinaseCatalyzes the first phosphorylation step (AZT → AZT-MP)CytoplasmRate-limiting step in AZT activation; a target for enhancing efficacy.
Thymidylate KinaseCatalyzes the second phosphorylation step (AZT-MP → AZT-DP)CytoplasmPart of the intracellular activation pathway.
Nucleoside Diphosphate KinaseCatalyzes the final phosphorylation step (AZT-DP → AZT-TP)Cytoplasm / MitochondriaProduces the active form of the drug.
HIV Reverse TranscriptaseTarget enzyme for antiviral actionCytoplasm of infected cellsAZT-TP is a competitive inhibitor and chain terminator. nih.gov
UDP-glucuronosyltransferase 2B7 (UGT2B7)Catalyzes glucuronidation of AZT for excretionEndoplasmic Reticulum (Liver)Major pathway for AZT inactivation and clearance. clinpgx.org

Table 2: Comparison of Research Methodologies for Nucleoside Analogue Development

MethodologyApplicationAdvantagesFuture Directions
High-Throughput Screening (HTS)Initial discovery of compounds with biological activity.Rapidly tests millions of compounds. tdcommons.aiIntegration with more complex cellular models (e.g., organoids). mdpi.com
Structure-Activity Relationship (SAR)Optimization of lead compounds to improve potency and selectivity.Provides a systematic framework for medicinal chemistry efforts.Integration with AI and machine learning for predictive modeling.
Omics Technologies (Genomics, Proteomics, Metabolomics)Understanding mechanisms of action, resistance, and toxicity.Provides a holistic, system-wide view of a drug's effects. azolifesciences.comDevelopment of multi-omics platforms for integrated data analysis. thermofisher.com
Advanced Imaging (PET, MRI)In vivo tracking of drug distribution and target engagement.Non-invasive, provides real-time pharmacokinetic data. wisc.eduDevelopment of novel imaging probes and higher-resolution techniques.

Q & A

Q. How is 3'-Azido-5'-O-benzyl-3'-deoxythymidine synthesized, and what analytical methods confirm its purity?

The synthesis typically involves click chemistry or nucleoside modification. For example, compound 3-13a was synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 3'-azido-5'-O-(dimethoxytrityl)-3'-deoxythymidine as a precursor. Key steps include argon-purged reactions in tetrahydrofuran (THF), followed by purification via silica gel chromatography with methanol/chlorform gradients. Structural confirmation relies on ¹H NMR, ¹³C NMR, ³¹P NMR , and high-resolution mass spectrometry (HRMS) to verify purity and connectivity .

Q. What methodologies are used to prepare phosphate derivatives of 3'-azido nucleosides?

Phosphate derivatives (mono-, di-, and triphosphates) are synthesized via enzymatic or chemical phosphorylation. For example, AZT-5'-monophosphate can be prepared by adjusting the pH of an aqueous AZT solution with NaOH, followed by freeze-drying. Enzymatic phosphorylation using thymidine kinase (TK) and thymidylate kinase (TMPK) is critical for generating triphosphates, with reaction kinetics monitored via HPLC or radiolabeling .

Q. What spectroscopic techniques are critical for characterizing azido-nucleoside derivatives?

  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substitution patterns (e.g., azide vs. benzyl groups).
  • ³¹P NMR : Validates phosphate ester formation in prodrugs or conjugates.
  • HRMS : Confirms molecular weight and fragmentation patterns, essential for purity assessment .

Q. What are the key considerations in designing enzymatic assays to study AZT phosphorylation?

Use purified thymidine kinase (TK) and thymidylate kinase (TMPK) to monitor phosphorylation rates. Measure apparent Km and Vmax values via radiometric assays (e.g., [³H]-AZT incorporation) or HPLC-based quantification. Note that TMPK phosphorylates AZT-MP at 0.3% the rate of dTMP, necessitating sensitive detection methods .

Advanced Research Questions

Q. How does the triphosphate form of AZT selectively inhibit HIV reverse transcriptase (RT) over cellular polymerases?

AZT-triphosphate (AZTTP) competes with dTTP for incorporation into viral DNA. HIV RT exhibits a 100-fold higher binding affinity for AZTTP compared to human DNA polymerase α, due to structural differences in the active site. Kinetic studies using defined-sequence templates show AZTTP acts as a competitive inhibitor (Ki ≈ 35 nM for HIV RT vs. ~5 µM for polymerase α). This selectivity prevents chain elongation post-incorporation .

Q. What experimental approaches elucidate the role of AZT in inducing DNA chain termination?

  • Primer-extension assays : Use HIV RT and AZTTP to demonstrate termination at +1 positions on RNA/DNA hybrids.
  • ESR spectroscopy : Detects aminyl radicals (RNH•) formed after AZT incorporation, which destabilize DNA via sugar-phosphate backbone abstraction .

Q. How do resistance mutations in HIV RT affect AZT efficacy, and what methods study these mechanisms?

Mutations like D67N/K70R/T215F/K219Q confer resistance by enhancing ATP-mediated excision of AZTMP from terminated primers. The Y181C substitution suppresses resistance by reducing ATP binding affinity. Pre-steady-state kinetics and RNase H cleavage assays quantify repair efficiency. For example, Y181C lowers the Kd for ATP by 10-fold, impairing primer unblocking .

Q. How do prodrug strategies enhance AZT's intracellular delivery and activation?

Prodrugs like ECP-AZT combine AZT with phosphoformic acid to improve membrane permeability. Intracellular hydrolysis releases AZT-MP or PFA, bypassing rate-limiting phosphorylation steps. Lipid conjugates (e.g., AZT-MP-diglyceride) leverage endogenous lipases for targeted activation .

Q. What in vitro models assess AZT's radiosensitizing effects, and what mechanisms are proposed?

  • γ-Irradiated aqueous systems : ESR spectroscopy identifies RNH• radicals, which abstract hydrogen from thymine methyl groups, enhancing DNA damage.
  • Cell-based assays : HeLa or glioma cells treated with AZT (0.1 µM) show reduced survival post-irradiation due to persistent DNA strand breaks .

Q. How does click chemistry facilitate the synthesis of AZT-containing dimers or conjugates?

CuAAC links 3'-azido nucleosides (e.g., AZT) with propargyl-modified partners (e.g., glucopyranoside) to create dimers or glycoconjugates. Optimized conditions (CuSO4/sodium ascorbate, THF/H2O) yield products in >85% purity. Applications include antiviral agents with dual-targeting mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.